(3-Amino-4,5-difluorophenyl)boronic acid

Description

Chemical Identity and Structural Characteristics

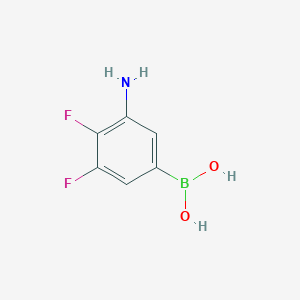

This compound represents a sophisticated example of multifunctional aromatic compounds that combine several distinct chemical moieties within a single molecular framework. The compound bears the Chemical Abstracts Service registry number 1072952-10-3 and possesses the molecular formula C₆H₆BF₂NO₂, corresponding to a molecular weight of 172.93 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic positioning of functional groups on the benzene ring system.

The structural architecture of this compound features a benzene ring as the central scaffold, with three distinct substituents that collectively define its chemical behavior and reactivity profile. The boronic acid functionality, represented by the -B(OH)₂ group, occupies the 1-position of the benzene ring, serving as the primary reactive center for cross-coupling reactions and Lewis acid interactions. Adjacent to this boronic acid group, an amino group (-NH₂) is positioned at the 3-position, introducing nucleophilic character and hydrogen bonding capabilities to the molecular structure. The difluoro substitution pattern, with fluorine atoms at the 4- and 5-positions, creates a unique electronic environment that significantly influences the compound's reactivity and physical properties.

The Simplified Molecular Input Line Entry System representation of this compound is FC1=C(F)C=C(B(O)O)C=C1N, which provides a standardized method for describing the molecular connectivity and stereochemistry. This notation clearly indicates the arrangement of fluorine atoms in adjacent positions on the benzene ring, creating a 1,2-difluoro substitution pattern that is particularly noteworthy for its electronic effects. The International Chemical Identifier string 1S/C6H6BF2NO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,11-12H,10H2 further confirms the structural assignment and provides additional verification of the compound's identity.

The electronic structure of this compound is particularly intriguing due to the interplay between electron-donating and electron-withdrawing substituents. The amino group at the 3-position serves as an electron-donating substituent through resonance effects, while the fluorine atoms at the 4- and 5-positions act as strong electron-withdrawing groups through inductive effects. This electronic dichotomy creates a compound with unique reactivity characteristics that distinguish it from simpler boronic acid derivatives. The boronic acid group itself contributes to the overall electronic profile through its Lewis acidic character, with the boron atom featuring an empty p-orbital that can accept electron density from suitable Lewis bases.

Historical Context in Boronic Acid Research

The development and significance of this compound must be understood within the broader historical context of boronic acid research, which spans more than a century and half of chemical investigation. The foundational work in boronic acid chemistry was established by Edward Frankland in 1860, who achieved the first reported synthesis and isolation of a boronic acid compound. Frankland's pioneering work involved the preparation of ethylboronic acid through a two-stage process that began with the reaction of diethylzinc and triethyl borate to produce triethylborane, which subsequently underwent oxidation in air to yield the desired boronic acid product.

The historical trajectory of boronic acid research reveals a gradual evolution from simple alkyl derivatives to increasingly sophisticated aromatic systems bearing multiple functional groups. The early decades of boronic acid chemistry were characterized by fundamental studies aimed at understanding the basic reactivity patterns and structural features of these unique organoboron compounds. However, it was not until the latter half of the twentieth century that boronic acids began to emerge as versatile synthetic tools with broad applications in organic synthesis and medicinal chemistry.

The emergence of palladium-catalyzed cross-coupling reactions in the 1970s and 1980s marked a transformative period in boronic acid chemistry, with the development of the Suzuki-Miyaura coupling reaction serving as a particularly significant milestone. This reaction, first published by Suzuki and Miyaura in 1981, demonstrated the utility of phenylboronic acid in cross-coupling reactions with haloarenes under palladium catalysis. The success of this methodology sparked widespread interest in boronic acids as synthetic building blocks and led to extensive research into the development of more complex and functionalized boronic acid derivatives.

The specific compound this compound represents a more recent development in this historical progression, embodying the modern trend toward highly functionalized aromatic boronic acids that combine multiple reactive sites within a single molecule. The inclusion of both amino and difluoro substituents reflects the contemporary emphasis on developing boronic acid derivatives with enhanced reactivity profiles and expanded synthetic utility. This compound exemplifies the evolution from simple boronic acids to sophisticated multifunctional molecules that can participate in complex synthetic transformations while maintaining the fundamental reactivity characteristics that have made boronic acids so valuable in organic synthesis.

The creation of compounds such as this compound also reflects advances in synthetic methodology that have made it possible to prepare highly substituted aromatic boronic acids with precise control over substitution patterns and functional group compatibility. Modern synthetic approaches, including palladium-catalyzed borylation reactions and direct carbon-hydrogen functionalization methods, have enabled chemists to access complex boronic acid structures that would have been difficult or impossible to prepare using earlier methodologies.

Role in Modern Organoboron Chemistry

This compound occupies a significant position within the contemporary landscape of organoboron chemistry, serving multiple roles as a synthetic intermediate, cross-coupling partner, and functional building block. The compound's multifunctional nature makes it particularly valuable in modern synthetic chemistry, where the ability to combine multiple reactive sites within a single molecule can lead to efficient and selective transformations. The presence of both boronic acid functionality and complementary organic substituents enables this compound to participate in diverse reaction pathways while maintaining compatibility with a wide range of synthetic conditions.

In the context of cross-coupling chemistry, this compound serves as an exemplary nucleophilic partner for Suzuki-Miyaura coupling reactions. The boronic acid group readily undergoes transmetallation with palladium complexes, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity. The fluorine substituents on the aromatic ring contribute to the stability of the compound under basic reaction conditions, which are typically employed in Suzuki-Miyaura couplings. Furthermore, the electron-withdrawing nature of the fluorine atoms can enhance the reactivity of the boronic acid group by increasing the electrophilic character of the boron center.

The amino functionality present in this compound introduces additional synthetic possibilities that extend beyond simple cross-coupling applications. The amino group can serve as a site for further functionalization through acylation, alkylation, or other nitrogen-centered transformations, enabling the construction of more complex molecular architectures. This dual functionality makes the compound particularly attractive for the synthesis of heterocyclic systems and other nitrogen-containing target molecules where both carbon-carbon bond formation and nitrogen functionalization are required.

The incorporation of fluorine atoms in the 4- and 5-positions of the benzene ring reflects the growing importance of fluorinated compounds in medicinal chemistry and materials science. Fluorine substitution can significantly alter the electronic properties, metabolic stability, and binding characteristics of organic molecules, making fluorinated boronic acids like this compound valuable precursors for the synthesis of bioactive compounds. The specific substitution pattern found in this compound, with adjacent fluorine atoms creating a 1,2-difluoro motif, is particularly noteworthy for its potential to influence molecular conformation and intermolecular interactions.

Recent developments in organoboron chemistry have highlighted the potential for compounds like this compound to participate in novel synthetic transformations beyond traditional cross-coupling reactions. For example, the compound can serve as an aryl radical precursor through oxidative carbon-boron bond cleavage, opening new pathways for radical-mediated transformations. This reactivity mode represents a significant expansion of the synthetic utility of boronic acids and demonstrates the continuing evolution of organoboron chemistry toward more diverse and sophisticated applications.

The role of this compound in modern organoboron chemistry also extends to its potential applications in molecular recognition and sensing technologies. Boronic acids are well-known for their ability to form reversible covalent complexes with molecules containing vicinal diols, such as sugars and amino acids. The additional functional groups present in this compound could potentially enhance binding selectivity and enable the development of more sophisticated recognition systems. Furthermore, the fluorine atoms in the molecule could serve as useful probes for nuclear magnetic resonance spectroscopy studies, facilitating the investigation of binding interactions and molecular dynamics.

Propriétés

IUPAC Name |

(3-amino-4,5-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,11-12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRHAVKMMVFSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660491 | |

| Record name | (3-Amino-4,5-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-10-3 | |

| Record name | B-(3-Amino-4,5-difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-4,5-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (3-Amino-4,5-difluorophenyl)boronic acid acts as a nucleophile. The reaction involves two main steps: oxidative addition and transmetalation. In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the this compound transfers its organic group from boron to palladium.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound. This reaction enables the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds. The downstream effects include the creation of complex molecules for pharmaceutical applications.

Pharmacokinetics

It’s known that the compound is used as a reagent in chemical reactions rather than being administered as a drug.

Result of Action

The result of the action of this compound in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds. This enables the synthesis of a wide range of organic compounds, including pharmaceuticals.

Action Environment

The efficacy and stability of this compound in Suzuki-Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the presence of a palladium catalyst, the pH of the reaction environment, and the temperature. The compound is generally stable and environmentally benign.

Analyse Biochimique

Biochemical Properties

The biochemical properties of (3-Amino-4,5-difluorophenyl)boronic acid are largely defined by its boronic acid group and the presence of fluorine atoms. The boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions. These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, a key process in the synthesis of many organic compounds

Cellular Effects

For instance, some boronic acids can inhibit serine proteases, a group of enzymes that play a key role in many biological processes

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its ability to participate in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group of this compound can form new carbon-carbon bonds with other organic compounds. This can lead to the synthesis of new organic compounds with potential biological activity.

Temporal Effects in Laboratory Settings

Boronic acids are generally stable under normal conditions but can degrade over time, especially in the presence of moisture.

Activité Biologique

(3-Amino-4,5-difluorophenyl)boronic acid is a compound of increasing interest in biochemical research due to its diverse biological activities and applications in synthetic chemistry. This article provides an overview of its biological activity, mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : CHBFNO

- Molecular Weight : 172.9 g/mol

- CAS Number : 1072952-10-3

Target of Action

This compound primarily functions as a reagent in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophile to form new carbon-carbon bonds. This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals .

Biochemical Pathways

The Suzuki-Miyaura reaction is a key pathway in organic synthesis, allowing for the formation of complex molecules. The presence of fluorine atoms enhances the reactivity and selectivity of this compound in these reactions.

Cellular Effects

Research indicates that boronic acids can inhibit serine proteases, enzymes involved in numerous biological processes. This inhibition can affect various cellular functions, including apoptosis and cell signaling pathways.

Pharmacokinetics

While this compound is not typically administered as a drug, its pharmacokinetic properties can be inferred from its stability and reactivity under physiological conditions. Its stability under normal conditions suggests potential for biological applications .

Case Studies and Experimental Data

Several studies have explored the biological implications of boronic acids, including their potential roles in cancer therapy and enzyme inhibition:

- Inhibition Studies : A study highlighted the inhibitory effects of boronic acids on various enzymes, demonstrating that modifications to the boronic acid structure can significantly enhance or reduce activity against specific targets .

- HDAC Inhibition : Another investigation into related compounds revealed that structural modifications could lead to selective inhibition of histone deacetylases (HDACs), which are critical in cancer biology. For instance, replacing certain functional groups influenced the potency against different HDAC isoforms .

- Biological Characterization : A comprehensive characterization of boronic acids indicated their potential as therapeutic agents due to their ability to interact with biological macromolecules and influence cellular pathways .

Data Tables

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Fluorine vs. Cyano Groups: Fluorine substituents prioritize electronic effects (e.g., increased acidity), while cyano groups enhance steric bulk and π-π stacking in sensors .

- Aromatic Systems : Polycyclic boronic acids (e.g., phenanthren-9-yl) exhibit stronger cytotoxicity but may suffer from poor solubility, whereas the target compound’s smaller aromatic core balances reactivity and bioavailability .

Méthodes De Préparation

General Synthetic Strategies

The preparation of (3-amino-4,5-difluorophenyl)boronic acid generally involves:

- Introduction of fluorine atoms at specific positions on the aromatic ring.

- Functional group transformations including halogenation, reduction, and boronation.

- Coupling reactions to install the boronic acid moiety.

Two main approaches are reported:

- Halogenation followed by amination and boronation (e.g., bromination of fluoronitrobenzene, reduction to bromoaniline, then boronation).

- Lithiation of fluorobromobenzene derivatives followed by reaction with boric acid to install the boronic acid group.

Method 1: Bromination, Reduction, and Coupling Route

This method is detailed in a Chinese patent (CN104530107A) for the synthesis of 3-amino-4-fluorophenylboronic acid, which can be extended to difluoro derivatives with appropriate starting materials.

Stepwise Process:

| Step | Reaction Description | Key Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1. Bromination | Bromination of o-fluoronitrobenzene using N-bromo-succinimide (NBS) in sulfuric acid at 65-75°C | o-fluoronitrobenzene, NBS, sulfuric acid | Intermediate: 5-bromo-2-fluoronitrobenzene |

| 2. Reduction | Reduction of nitro group to amine using iron powder in ethanol with acetic acid at 55-65°C | 5-bromo-2-fluoronitrobenzene, Fe, EtOH, AcOH | 5-bromo-2-fluoroaniline |

| 3. Coupling (Boronation) | Palladium-catalyzed coupling with tetrahydroxyboron under nitrogen, using NiCl2(dppp), triphenylphosphine, and diisopropyl ethylamine in ethanol at 65-70°C for 6 hours | 5-bromo-2-fluoroaniline, tetrahydroxyboron, NiCl2(dppp), PPh3, DIPEA, EtOH | (3-Amino-4-fluorophenyl)boronic acid, 40-45% yield, >99% purity (HPLC) |

- The process uses common solvents like ethyl acetate, ethanol, and heptane, which are easy to reclaim and inert.

- High purity of raw materials (>98%) is critical for yield and product quality.

- The method is scalable and suitable for industrial production due to simplicity and cost-effectiveness.

This method can be adapted for the 4,5-difluoro substitution pattern by starting from appropriately fluorinated nitrobenzene derivatives and adjusting reaction conditions accordingly.

Method 2: Lithiation of Fluorobromobenzene and Boronation

A more direct and efficient approach is the lithiation of 3,5-difluorobromobenzene followed by reaction with boric acid, as described in patent CN112778090A.

Stepwise Process:

| Step | Reaction Description | Key Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1. Lithiation | Treatment of 3,5-difluorobromobenzene with n-butyllithium at low temperature (-60 to -70°C) in anhydrous tetrahydrofuran (THF) under nitrogen | 3,5-difluorobromobenzene, n-BuLi, THF, N2 | Formation of aryllithium intermediate |

| 2. Boronation | Addition of boric acid to the aryllithium intermediate, warming to room temperature, reaction completion monitored by TLC | Boric acid | Formation of 3,5-difluorophenylboronic acid |

| 3. Workup | Filtration and drying under reduced pressure to isolate pure product | - | Yield: 78.5% to 85.8%, depending on temperature and reaction time |

| Entry | Temp (°C) | Yield (%) | Product Purity |

|---|---|---|---|

| Embodiment 1 | -70 | 78.5 | High (not specified) |

| Embodiment 2 | -60 | 85.8 | High (not specified) |

This method is advantageous due to fewer steps, higher yields, and direct installation of the boronic acid group. It is suitable for synthesizing difluorophenylboronic acids with various substitution patterns.

Additional Considerations and Research Findings

- Suzuki coupling reactions frequently employ this compound as a coupling partner, indicating the compound’s synthetic utility.

- Catalysts such as Pd(PPh3)4 and NiCl2(dppp) are commonly used in the boronation or coupling steps.

- Protection and deprotection strategies may be necessary when sensitive functional groups are present.

- Purification often involves acid-base extraction and recrystallization to achieve >99% purity.

- Industrial processes emphasize the use of inexpensive, readily available starting materials and environmentally benign solvents.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|---|

| Bromination-Reduction-Coupling | o-fluoronitrobenzene (or derivatives) | NBS, Fe, NiCl2(dppp), tetrahydroxyboron | 55-75°C, EtOH, sulfuric acid | 40-45 | >99% HPLC | Multi-step, industrially scalable |

| Lithiation-Boronation | 3,5-difluorobromobenzene | n-BuLi, boric acid, THF | -70 to -60°C, N2 atmosphere | 78.5-85.8 | High | Direct, fewer steps, higher yield |

Q & A

Q. What are the common synthetic routes for (3-Amino-4,5-difluorophenyl)boronic acid?

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors and boronic acid pinacol esters. Aromatic boronic acids are often synthesized via Miyaura borylation of aryl halides using palladium catalysts . For amino- and difluoro-substituted derivatives, protecting groups (e.g., Boc for amines) may be required to prevent side reactions. Post-synthetic deprotection and purification via recrystallization or chromatography are critical to isolate the final product .

Q. How is the binding affinity of this compound to diols measured?

Binding constants () are determined using fluorescence titration, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR). For example, fluorescence-based assays monitor changes in emission intensity upon diol binding, while SPR quantifies real-time association/dissociation rates . Competitive binding assays with reference sugars (e.g., D-fructose, D-glucose) can rank affinities, where values correlate with kon rates (e.g., D-fructose > D-glucose) .

Q. What analytical techniques are used to detect and quantify this compound?

- LC-MS/MS : Highly sensitive for quantifying underivatized boronic acids at trace levels (e.g., <1 ppm impurities in pharmaceuticals) using MRM mode .

- MALDI-MS : Requires derivatization (e.g., with 2,5-dihydroxybenzoic acid) to suppress boroxine formation, enabling peptide sequencing .

- HPLC : Maxpeak™ Premier columns minimize non-specific adsorption, improving separation of boronic acid derivatives via pH and solvent optimization .

Advanced Research Questions

Q. How can researchers address discrepancies in binding data between thermodynamic and kinetic studies?

Thermodynamic () and kinetic (/) parameters may diverge due to experimental conditions (e.g., pH, ionic strength). For example, stopped-flow kinetics (millisecond resolution) revealed that kon rates dominate for boronic acid-diol interactions, while ITC-measured reflects equilibrium . Validate discrepancies by repeating assays under identical conditions and using complementary methods (e.g., SPR for real-time kinetics vs. fluorescence for equilibrium) .

Q. What strategies mitigate boronic acid trimerization during MALDI-MS analysis?

- Derivatization : Convert boronic acids to cyclic esters (e.g., pinacol boronic esters) to prevent dehydration/trimerization .

- In situ esterification : Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent for on-plate stabilization .

- Ortho-substituents : Introduce amino or methyl groups adjacent to the boronic acid to sterically hinder trimerization .

Q. How to optimize HPLC conditions for separating boronic acid derivatives?

- Column choice : Use Maxpeak™ Premier columns with polar-embedded groups to reduce surface interactions .

- Mobile phase : Add ion-pairing agents (e.g., ammonium formate) and adjust pH (e.g., 3–5) to enhance peak symmetry .

- Gradient elution : Combine aqueous (0.1% formic acid) and organic (acetonitrile) phases with slow gradients for baseline resolution of 11 boronic acids .

Q. What factors influence the selectivity of boronic acid-based glycoprotein sensors?

Selectivity depends on:

- Diol accessibility : Terminal saccharides (e.g., sialic acid vs. mannose) dictate binding strength .

- Secondary interactions : Non-specific electrostatic/hydrophobic interactions can be minimized using low-ionic-strength buffers (e.g., 10 mM HEPES) .

- pH : Operate near the boronic acid’s pKa (e.g., ~7.6) to balance binding capacity and reversibility .

Q. How does pH affect the fluorescence properties of boronic acid sensors?

Fluorescence intensity increases with pH due to deprotonation of the boronic acid (pKa ~7.6), enhancing diol-binding capacity. At physiological pH (7.4), sensors exhibit maximal sensitivity for fructose and glucose . Below pH 6, protonation reduces binding, enabling signal quenching for reversible sensing .

Q. What are the thermal degradation pathways of aromatic boronic acids?

Thermogravimetric analysis (TGA) reveals two primary pathways:

Q. Methodological Notes

- Contradiction handling : When non-specific interactions skew glycoprotein binding data (e.g., RNAse A vs. B), validate with orthogonal techniques like SPR and adjust buffer conditions .

- Data tables : For binding kinetics, report , , and values across pH/solvent conditions . For separations, include retention times, resolution, and LOD/LOQ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.